Agmatidine - 1221169-70-5

Agmatidine

Catalog Number: EVT-14256131
CAS Number: 1221169-70-5
Molecular Formula: C14H25N7O4
Molecular Weight: 355.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agmatidine is cytidine in which the 2-keto group on the cytosine ring is substituted by the amino group of agmatine. It is functionally related to an agmatine.
Overview

Agmatidine is a modified nucleoside derived from cytidine, specifically found in the anticodon of archaeal transfer RNA. It plays a significant role in the decoding of specific codons during protein synthesis, particularly in organisms like Methanococcus maripaludis and Sulfolobus solfataricus. Agmatidine's unique structure and properties enable it to contribute to the fidelity of translation in these organisms.

Source

Agmatidine was first identified through mass spectrometric analysis of modified nucleosides in tRNA. It is synthesized by the enzyme TiaS, which catalyzes the addition of agmatine to cytidine, resulting in this novel nucleoside modification .

Classification

Agmatidine belongs to a class of modified nucleosides that are crucial for the proper functioning of transfer RNA. These modifications are essential for enhancing the decoding capabilities of tRNA and ensuring accurate protein synthesis .

Synthesis Analysis

Methods

Technical Details

The critical step in the synthesis involves the addition of agmatine to the C2 position of cytidine. The reaction conditions are optimized to ensure high selectivity and yield, facilitating the production of agmatidine suitable for structural characterization .

Molecular Structure Analysis

Structure

Agmatidine is characterized by its modified pyrimidine structure, where agmatine replaces the C2-oxo group typically present in cytidine. The elemental composition of agmatidine is C₁₄H₂₆N₇O₄, with a molecular weight of approximately 356.2038 g/mol .

Data

The structural analysis reveals that agmatidine retains several tautomeric forms at neutral pH, which can influence its chemical behavior and interaction with other biomolecules. The presence of multiple nitrogen atoms contributes to its unique reactivity compared to unmodified nucleosides .

Chemical Reactions Analysis

Reactions

Agmatidine participates in various biochemical reactions typical for nucleotides and nucleosides, including phosphorylation and incorporation into RNA during transcription. Its modified structure allows it to engage in specific interactions with ribosomes and other translational machinery.

Technical Details

Mass spectrometry has been extensively used to analyze the fragmentation patterns of agmatidine, revealing key insights into its stability and reactivity under different conditions. The loss of ammonia and guanidino groups during fragmentation is indicative of its unique bonding characteristics .

Mechanism of Action

Process

The mechanism by which agmatidine functions involves its incorporation into tRNA, where it modifies the anticodon region. This modification enhances the tRNA's ability to accurately read codons during translation, particularly for rare codons like AUA .

Data

Research indicates that agmatidine's presence allows for more effective pairing with mRNA codons due to its structural properties, which facilitate specific hydrogen bonding interactions. This is crucial for maintaining translational fidelity and efficiency in protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

Agmatidine is soluble in water and exhibits stability under physiological conditions, making it suitable for biological functions within cells.

Chemical Properties

The chemical properties include its ability to undergo tautomerization and participate in hydrogen bonding due to its nitrogen-rich structure. These properties are essential for its role in tRNA modifications and interactions with ribosomal RNA during translation .

Applications

Agmatidine has significant scientific uses primarily in molecular biology and biochemistry. Its role as a tRNA modification enhances our understanding of translational mechanisms in archaea and potentially other organisms. Furthermore, studying agmatidine may provide insights into evolutionary adaptations in protein synthesis pathways across different life forms .

Introduction to Agmatidine in tRNA Biology

Historical Discovery and Initial Characterization in Archaeal tRNAᴵˡᵉ

The existence of agmatidine was first confirmed in 2010 through collaborative biochemical investigations. Prior genomic analyses indicated that archaea lacked homologs of bacterial tilS (encoding lysidine synthetase), suggesting a distinct AUA-decoding mechanism. Mandal et al. isolated tRNAᴵˡᵉ₂ from the halophilic archaeon Haloarcula marismortui using a hybrid-selection approach:

  • Purification Strategy: Biotinylated DNA oligonucleotides complementary to nucleotides 54–73 of tRNAᴵˡᵉ₂ were bound to streptavidin sepharose, enabling selective enrichment from total tRNA. Subsequent native polyacrylamide gel electrophoresis yielded homogeneous tRNAᴵˡᵉ₂ [1].
  • Mass Spectrometry Revelation: Liquid chromatography–mass spectrometry (LC-MS/MS) of RNase-digested tRNAᴵˡᵉ₂ identified a modified cytidine in the anticodon (position 34) with a mass increase of +112 Da. Tandem MS and accurate mass analysis confirmed the absence of the C2-oxo group and its replacement by a decarboxylated arginine moiety (agmatine; 1-amino-4-guanidinobutane) linked via a secondary amine [1] [3].
  • Structural Elucidation: The nucleoside was characterized as N-(4-carbamimidamidobutyl)-4-imino-1-(β-D-ribofuranosyl)-1,4-dihydro-2-pyrimidinamine (C₁₄H₂₅N₇O₄; MW 355.4 g/mol). Its glycosidic bond exhibited unusual lability during MS, attributed to the imino tautomerism induced by agmatine conjugation [1] [3].
  • Phylogenetic Conservation: Agmatidine was subsequently detected in tRNAᴵˡᵉ₂ of diverse archaea, including Methanococcus maripaludis (euryarchaeota) and Sulfolobus solfataricus (crenarchaeota), confirming its broad archaeal distribution [1].

Table 1: Key Modified Nucleotides in AUA Decoding

CompoundStructureOrganismal DomainMolecular Weight (Da)Role
Agmatidine (agm²C)Cytidine C2-linked to agmatineArchaea355.4Decodes AUA; blocks AUG binding
Lysidine (k²C)Cytidine C2-linked to lysineBacteria337.3Analogous function in bacteria
2-Aminovaleramididine (ava²C)Cytidine with 5-aminovaleramideBacteria/Organelles341.0Convergent variant in some lineages [6]

Role in AUA Codon Decoding and Genetic Code Fidelity

Agmatidine ensures precise translation of the AUA codon through biochemical and structural mechanisms that distinguish A from G at the wobble position.

Codon Recognition Specificity

  • Ribosome Binding Assays: In vitro studies with H. marismortui ribosomes demonstrated that agmatidine-modified tRNAᴵˡᵉ₂ binds exclusively to AUA codons, with no detectable binding to AUC, AUG, or AUU codons. Unmodified tRNAᴵˡᵉ₂ (with cytidine at position 34) bound nonspecifically to AUG, confirming agmatidine’s role in excluding methionine codons [1].
  • Base Pairing Mechanism: Agmatidine adopts an imino tautomer due to agmatine conjugation, enabling a single hydrogen bond between its exocyclic amine (N4H) and the N1 atom of adenosine (A) in AUA. This pairing is geometrically distinct from canonical Watson-Crick pairs and prevents interaction with guanosine (G), whose exocyclic N2 group would sterically clash with the agmatine side chain [2] [8].

Structural Basis of Discrimination

High-resolution structural biology has revealed how agmatidine enforces codon fidelity:1. Cryo-EM Structures: The 3.2 Å crystal structure of H. marismortui tRNAᴵˡᵉ bound to the AUA codon on the 70S ribosome showed:- A non-canonical A₃•agm²C₃₄ base pair with a single H-bond (agm²C₃₄ N4H⋯A₃ N1).- The agmatine side chain extends into the mRNA path, where its terminal guanidinium group forms hydrogen bonds with the 2′-OH of the ribose immediately 3′ to the AUA codon (Fig. 1B) [2] [8].2. Energetic Compensation: The weak base pairing at the wobble position is stabilized by interactions between the agmatine tail and downstream mRNA residues. This explains why unmodified C₃₄•A₃ pairs (which can form a similar single H-bond) are rejected by the ribosome—they lack this auxiliary stabilization [2].3. Discrimination Against AUG: Modeling guanosine at the third position of the codon reveals steric collision between the agmatine moiety and the exocyclic N2 amine of guanosine. No H-bonding is possible in this configuration, explaining the rejection of AUG codons [8].

Table 2: Experimental Techniques Validating Agmatidine’s Function

MethodKey FindingReference Organism
LC-MS/MS Nucleoside MappingIdentified agm²C mass (+112 Da) and structureH. marismortui
Ribosome Binding AssaysAUA-specific binding; AUG rejectionH. marismortui
Cryo-EM/CrystallographyA₃•agm²C₃₄ H-bond; mRNA interactionH. marismortui (70S ribosome)

Biosynthetic and Evolutionary Implications

Agmatidine biosynthesis is catalyzed by tRNAᴵˡᵉ-agmatidine synthetase (TiaS), an ATP-dependent enzyme distinct from bacterial lysidine synthetase (TilS):

  • Enzymatic Mechanism: TiaS activates cytidine via γ-phosphorylation (not adenylation like TilS), followed by nucleophilic attack by agmatine’s primary amine. Autophosphorylation of TiaS at Thr¹⁸ regulates this process [3] [6].
  • Convergent Evolution: Despite differing enzymology, agmatidine and lysidine perform identical functions—both replace cytidine’s C2-oxo group with a basic amino acid (agmatine/lysine), enabling A-specific pairing and Ile-tRNA synthetase recognition. This underscores universal selective pressure for accurate AUA decoding [1] [6].
  • Divergence in Nanoarchaea/Korarchaea: These archaeal lineages utilize eukaryote-like pseudouridine (ψ)-modified tRNA (anticodon ψAψ) for AUA decoding, highlighting alternative evolutionary solutions [3].

Fig. 1: Agmatidine-Codon Interactions

(A) Agmatidine Structure:  NH₂  │  C - NH - (CH₂)₄ - NH - C(=NH)NH₂  │  N === C - Ribose  │   │  C   NH  

(B) Ribosome Interaction:

  • Wobble Pair: A₃•agm²C₃₄ single H-bond (blue dashed line).
  • Auxiliary Stabilization: H-bond between agmatine’s terminal amine and mRNA ribose 3′ to AUA (green dashed line) [2] [8].

Agmatidine exemplifies how post-transcriptional modifications expand the functional repertoire of RNA, enabling precise genetic decoding where Watson-Crick pairing alone fails. Its discovery bridges a fundamental gap in archaeal molecular biology and highlights the ingenious evolutionary adaptations that optimize translational fidelity.

Properties

CAS Number

1221169-70-5

Product Name

Agmatidine

IUPAC Name

2-[4-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-ylidene]amino]butyl]guanidine

Molecular Formula

C14H25N7O4

Molecular Weight

355.39 g/mol

InChI

InChI=1S/C14H25N7O4/c15-9-3-6-21(12-11(24)10(23)8(7-22)25-12)14(20-9)19-5-2-1-4-18-13(16)17/h3,6,8,10-12,22-24H,1-2,4-5,7H2,(H2,15,19,20)(H4,16,17,18)/t8-,10-,11-,12-/m1/s1

InChI Key

NHQSDCRALZPVAJ-HJQYOEGKSA-N

Canonical SMILES

C1=CN(C(=NCCCCN=C(N)N)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=NCCCCN=C(N)N)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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